3-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound features a complex structure with a pyrimidine ring, a piperidine ring, and a benzonitrile group, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling with the benzonitrile group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and piperidine derivatives, such as:
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid .
Uniqueness
What sets 3-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrimidine moiety, which is known for its pharmacological properties. The molecular formula is C19H22N4O2, and it has a molecular weight of 342.41 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with dipeptidyl peptidase (DPP-4), which plays a crucial role in glucose metabolism and insulin secretion .
- Receptor Modulation : It is hypothesized that the compound may modulate various receptors, including those involved in the central nervous system and cardiovascular functions, potentially leading to therapeutic effects in conditions like diabetes and hypertension .
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties. While specific data on this compound is limited, related pyrimidine derivatives have shown efficacy against viral infections .
Biochemical Interactions
The interactions of this compound with biological macromolecules can be summarized as follows:
Interaction Type | Target | Effect |
---|---|---|
Enzyme Binding | DPP-4 | Inhibition of enzymatic activity |
Receptor Binding | GLP-1 Receptor | Modulation of insulin secretion |
Antiviral Activity | Viral RNA Polymerases | Inhibition of viral replication |
Case Study 1: DPP-4 Inhibition
A study explored the effects of DPP-4 inhibitors in managing type 2 diabetes. The findings indicated that such compounds could significantly lower blood glucose levels and improve insulin sensitivity . While this study did not focus specifically on our compound, it highlights the potential pathways through which it may exert therapeutic effects.
Case Study 2: Antiviral Activity
Research on related compounds has demonstrated antiviral properties against various viruses, including HCV and RSV. For example, certain pyrimidine derivatives exhibited EC50 values ranging from 5–28 μM against RSV replication . This suggests that our compound may also possess similar antiviral capabilities.
Properties
IUPAC Name |
3-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-9-14(2)22-19(21-13)25-17-7-4-8-23(12-17)18(24)16-6-3-5-15(10-16)11-20/h3,5-6,9-10,17H,4,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUIHHFBILWOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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